1,3-Dibutyl-1H-imidazol-3-ium Bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
87266-38-4 |
|---|---|
Molecular Formula |
C11H21BrN2 |
Molecular Weight |
261.20 g/mol |
IUPAC Name |
1,3-dibutylimidazol-1-ium;bromide |
InChI |
InChI=1S/C11H21N2.BrH/c1-3-5-7-12-9-10-13(11-12)8-6-4-2;/h9-11H,3-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XUZFNEAIMDGBMY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN1C=C[N+](=C1)CCCC.[Br-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Structural Derivatization
Refined Synthetic Protocols for 1,3-Dibutyl-1H-imidazol-3-ium Bromide
The traditional synthesis of this compound typically involves the quaternization of 1-butylimidazole (B119223) with 1-bromobutane (B133212). While effective, this method often requires long reaction times and the use of volatile organic solvents. Recent advancements have focused on optimizing this process to achieve higher yields in shorter time frames and under more environmentally benign conditions.
High-Yield Synthesis Approaches
High-yield synthesis of this compound is crucial for its industrial applicability. Optimization of reaction parameters such as temperature, molar ratio of reactants, and reaction time plays a pivotal role in maximizing the product yield. Conventional heating methods, when carefully controlled, can afford high yields of the desired product. For instance, reacting 1-butylimidazole with a slight excess of 1-bromobutane at elevated temperatures for an extended period can lead to near-quantitative conversion.
A typical laboratory-scale high-yield synthesis involves refluxing 1-butylimidazole with 1-bromobutane in a suitable solvent like acetonitrile (B52724) or even under solvent-free conditions. The reaction progress is often monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the excess reactants and solvent (if used) are removed under reduced pressure, and the resulting ionic liquid is purified by washing with a non-polar solvent like ethyl acetate (B1210297) or diethyl ether to remove any unreacted starting materials.
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1-Butylimidazole | 1-Bromobutane | Acetonitrile | Reflux | 48 | >95 |
| 1-Butylimidazole | 1-Bromobutane | None | 100 | 24 | High |
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. researchgate.net This involves the use of alternative energy sources, minimizing solvent use, and designing reactions that are atom-efficient. researchgate.net
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. rsc.orgajrconline.org In the synthesis of this compound, microwave-assisted methods can dramatically reduce reaction times from hours to minutes while often providing excellent yields. researchgate.netrsc.org The direct interaction of microwaves with the polar reactants leads to rapid and uniform heating, accelerating the rate of reaction.
Research has demonstrated the successful synthesis of this compound using microwave irradiation, highlighting the efficiency and energy-saving benefits of this approach. researchgate.net
| Reactants | Microwave Power (W) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Butylimidazole, 1-Bromobutane | 300-500 | 5-15 | Excellent | researchgate.net |
Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates. This technique has been successfully applied to the synthesis of ionic liquids, including this compound. researchgate.netresearchgate.net
The use of ultrasound offers a green alternative to conventional methods by enabling reactions to proceed at lower bulk temperatures and often without the need for catalysts. researchgate.net A one-pot, solvent-free synthesis of 1,3-dibutyl-imidazolium bromide has been achieved using an ultrasonic method, demonstrating a simple, clean, and efficient route to this ionic liquid. researchgate.net
Eliminating or reducing the use of volatile organic solvents is a cornerstone of green chemistry. Solvent-free synthesis of this compound can be achieved by directly reacting 1-butylimidazole with 1-bromobutane at an elevated temperature. researchgate.net This approach not only simplifies the work-up procedure but also minimizes waste generation.
In cases where a solvent is necessary to facilitate the reaction, the choice of a greener solvent is paramount. While acetonitrile is commonly used, exploring more benign alternatives is an active area of research. Continuous synthesis in microreactors under solvent-free conditions at high temperatures has also been explored, offering excellent heat transfer and control over reaction parameters, leading to high space-time yields. researchgate.net
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs), where multiple starting materials react in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and sustainability. researchgate.net For the synthesis of symmetrical 1,3-dialkylimidazolium salts like this compound, a modified Debus-Radziszewski reaction can be employed. researchgate.net This approach involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde (formaldehyde), and a primary amine (butylamine) in the presence of an acid.
Adapting this to a one-pot procedure for symmetrical ionic liquids can provide a direct route from readily available starting materials, avoiding the pre-synthesis of the imidazole (B134444) ring. researchgate.net Green tools such as ultrasonic and microwave-assisted irradiation can be integrated into these one-pot strategies to further enhance their efficiency. researchgate.net
Functionalization and Structural Modifications of the Imidazolium (B1220033) Core
The versatility of the 1,3-dibutyl-1H-imidazol-3-ium cation allows for extensive functionalization and structural modification. These alterations to the core imidazolium structure are pivotal in tailoring the physicochemical properties of the resulting ionic liquids for specific applications. Key synthetic strategies focus on varying the alkyl chain substituents, exchanging the counter-anion, and constructing more complex bicationic or polymeric architectures.
Alkyl Chain Variations and Their Synthetic Implications
The identity of the N-alkyl substituents on the imidazolium ring significantly influences the properties of the resulting ionic liquid. While the focus of this article is this compound, understanding the implications of varying these butyl chains is crucial for contextualizing its place among other 1,3-dialkylimidazolium salts.
The synthesis of 1,3-dialkylimidazolium halides is typically achieved through a two-step N-alkylation process. First, imidazole is reacted with an alkyl halide (e.g., 1-bromobutane) in the presence of a base to yield an N-alkylimidazole (e.g., 1-butylimidazole). researchgate.netnih.gov The subsequent reaction of the N-alkylimidazole with a second alkyl halide molecule affords the desired 1,3-dialkylimidazolium halide. researchgate.net For symmetrical salts like this compound, this involves reacting 1-butylimidazole with 1-bromobutane. rsc.orgmdpi.com Microwave-assisted synthesis has been shown to accelerate the reaction rate for the formation of 1,3-dialkylimidazolium halides. researchgate.netresearchgate.net
Interactive Table:
Anion Exchange Reactions and Their Impact on Application
The bromide anion in this compound can be readily exchanged for other anions through metathesis reactions. This process is a cornerstone in the synthesis of a vast array of ionic liquids with tailored properties, as the anion often plays a dominant role in determining the physicochemical characteristics of the salt. nih.gov The choice of anion can influence properties such as melting point, viscosity, density, water solubility, and electrochemical stability. nih.govresearchgate.net
The synthesis of new ionic liquids via anion exchange typically involves reacting the starting imidazolium bromide salt with a metal salt of the desired anion (e.g., NaBF₄, KPF₆, LiTf₂N) in a suitable solvent. mdpi.comnih.gov The driving force for the reaction is often the precipitation of the resulting metal bromide salt (e.g., NaBr, KBr), which can be removed by filtration. nih.gov This method allows for the creation of halide-free ionic liquids, which is crucial for applications where halides can be corrosive or interfere with catalytic processes. rsc.org
For example, reacting this compound with sodium tetrafluoroborate (B81430) would yield 1,3-dibutyl-1H-imidazol-3-ium tetrafluoroborate, a compound that has been synthesized and used as a catalyst and solvent in organic reactions. researchgate.net Similarly, exchange with lithium bis(trifluoromethanesulfonyl)imide (LiTf₂N) would produce an ionic liquid with enhanced thermal and electrochemical stability. nih.gov
Interactive Table:
Synthesis of Bicationic and Polymeric Imidazolium Architectures
Beyond simple mono-cationic structures, the imidazolium core can be incorporated into more complex molecular architectures such as bicationic (geminal) ionic liquids and polymeric ionic liquids (PILs). These materials often exhibit unique properties compared to their monomeric counterparts.
Bicationic Imidazolium Salts: These molecules consist of two imidazolium cations linked by a spacer chain. The synthesis can involve a two-step alkylation process. For instance, a bis(imidazolyl)alkane can be prepared and subsequently quaternized with an alkyl halide like 1-bromobutane. Alternatively, an N-alkylimidazole can be reacted with a dihaloalkane to form the bicationic structure. These compounds are of interest due to their potentially higher thermal stability, lower volatility, and different phase behavior compared to monocationic analogues.
Polymeric Imidazolium Architectures: Polymeric ionic liquids based on the imidazolium moiety can be synthesized by polymerizing an imidazolium-containing monomer. A more direct approach to creating a polymeric imidazolium architecture is through the chemical modification of a pre-existing polymer. For example, poly(N-vinylimidazole) can be quaternized with n-butyl bromide to yield a polyelectrolyte where the imidazolium cation is a repeating unit along the polymer chain. researchgate.net The degree of quaternization can be controlled to tune the properties of the resulting polymer, such as its solubility and conductivity. These polymeric materials are investigated for applications in membranes, electrolytes for batteries and fuel cells, and as solid-supported catalysts. researchgate.net
Catalytic Applications and Reaction Mechanism Elucidation
1,3-Dibutyl-1H-imidazol-3-ium Bromide as a Versatile Reaction Medium
This compound ([DBIM][Br]) is an ionic liquid that has garnered attention as a versatile medium for a variety of chemical transformations. Its unique physicochemical properties, such as low vapor pressure, high thermal stability, and tunable solubility, make it an attractive alternative to conventional volatile organic solvents. In the context of catalysis, [DBIM][Br] can influence reaction outcomes in several ways, including enhancing reaction rates, improving selectivity, and facilitating catalyst recycling.
The use of this compound as a reaction medium can significantly impact the kinetics and selectivity of chemical reactions. The high polarity and coordinating ability of the ionic liquid can stabilize charged intermediates and transition states, leading to accelerated reaction rates compared to nonpolar organic solvents. For instance, in nucleophilic substitution reactions, the imidazolium (B1220033) cation can interact with and stabilize the leaving group, thereby facilitating the reaction.
The selectivity of a reaction can also be tuned by the structured environment of the ionic liquid. The organization of the cations and anions in the liquid phase can create "nano-domains" that can preferentially solvate certain reactants or transition states, thus directing the reaction towards a specific product. This effect is particularly pronounced in reactions where multiple products can be formed, such as in regioselective or stereoselective synthesis. The steric bulk of the butyl groups on the imidazolium cation can also play a role in controlling the approach of reactants to the catalytic center, thereby influencing selectivity. For instance, studies on palladium-N-heterocyclic carbene (NHC) catalyzed cross-coupling reactions have shown that the nature of the ionic liquid, including the alkyl substituents on the imidazolium ring, can affect the product distribution. whiterose.ac.uk
The impact of the ionic liquid on reaction kinetics is also evident in its ability to dissolve and stabilize catalysts. For example, in metal-catalyzed reactions, the ionic liquid can prevent the aggregation of metal nanoparticles, maintaining a high surface area and, consequently, high catalytic activity over time. Research on the thermal decomposition kinetics of 1,3-dibutyl-imidazol-3-ium bromide has shown it to be stable over a significant temperature range, which is crucial for its application in reactions requiring elevated temperatures. researchgate.net
In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. This compound can act as a solvent and/or a catalyst precursor in such systems.
While specific data on organocatalytic systems employing solely this compound is not extensively detailed in the provided search results, the broader class of imidazolium-based ionic liquids is known to participate in and promote organocatalytic reactions. The imidazolium cation itself can act as a hydrogen bond donor, activating electrophiles and enhancing reaction rates. Furthermore, in the presence of a base, imidazolium salts can form N-heterocyclic carbenes (NHCs) in situ, which are potent organocatalysts for a variety of transformations, including benzoin (B196080) condensations and Stetter reactions. The basicity of the bromide anion can also contribute to the catalytic cycle in certain reactions.
Imidazolium salts like this compound can play a crucial role in metal-free catalytic systems. In some instances, the ionic liquid itself can act as the catalyst. For example, organic bromide salts have been shown to have a dual role in electrocatalysis, acting as both the electrolyte and the brominating agent in the regioselective bromination of imidazo-heteroarenes. rsc.org This approach avoids the use of transition metals and external oxidants, aligning with the principles of green chemistry.
In other metal-free systems, the ionic liquid can act as a promoter or a benign reaction medium. For instance, the condensation of 1,2-diamines with 1,2-diketones to form quinoxaline (B1680401) derivatives can be efficiently carried out in 1-butyl-3-methylimidazolium bromide under catalyst-free conditions, showcasing the potential of similar imidazolium bromides to facilitate reactions without the need for a metal catalyst.
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. This setup offers advantages in terms of catalyst separation and recycling. This compound can be utilized in heterogeneous systems, primarily as a support for metal catalysts or as a precursor for ligands that are then immobilized.
This compound is a well-established precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. These NHCs form highly stable and catalytically active complexes with various transition metals, particularly palladium. The resulting Pd-NHC complexes have been extensively used as catalysts in a wide range of cross-coupling reactions, including the Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira reactions. academie-sciences.frmdpi.comacs.orgnih.govru.nlorganic-chemistry.orgnih.govnih.govfiratakademi.com
The butyl groups on the NHC ligand, derived from the parent imidazolium salt, influence the steric and electronic properties of the palladium center, which in turn affects the catalytic activity and selectivity. whiterose.ac.uk For example, bulkier NHC ligands can promote reductive elimination, leading to higher turnover numbers in cross-coupling reactions.
The ionic liquid can also serve as a stabilizing medium for palladium nanoparticles (PdNPs), preventing their agglomeration and maintaining their catalytic activity. mdpi.commdpi.comnih.gov The imidazolium bromide can adsorb onto the surface of the nanoparticles, providing electrostatic and steric stabilization. These supported PdNPs have shown excellent performance in various catalytic transformations.
Below are data tables summarizing the application of Pd-NHC complexes, often derived from imidazolium precursors, in various cross-coupling reactions.
Table 1: Mizoroki-Heck Reaction Catalyzed by Pd-NHC Complexes
| Entry | Aryl Halide | Olefin | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromoacetophenone | Styrene | Pd-NHC | K₂CO₃ | DMF | 120 | 95 | acs.org |
| 2 | 4-Chlorotoluene | Styrene | Pd-NHC-Im | K₂CO₃ | TBAB | 140 | 85 | nih.gov |
| 3 | Iodobenzene | n-Butyl acrylate | Pd-NHC | Et₃N | DMF | 120 | 98 | acs.org |
Table 2: Suzuki-Miyaura Coupling Catalyzed by Pd-NHC Complexes
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd-NHC | K₂CO₃ | Dioxane/H₂O | 80 | 98 | mdpi.com |
| 2 | 4-Chloroanisole | Phenylboronic acid | Pd-NHC | K₃PO₄ | Toluene/H₂O | 100 | 95 | mdpi.com |
| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd-NHC | Cs₂CO₃ | 1,4-Dioxane | 100 | 92 | mdpi.com |
Table 3: Sonogashira Coupling Catalyzed by Pd-NHC Complexes
| Entry | Aryl Halide | Alkyne | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| 1 | Iodobenzene | Phenylacetylene | Pd-NHC | Cs₂CO₃ | DMF | RT | 95 | organic-chemistry.org |
| 2 | 4-Bromotoluene | Phenylacetylene | Pd-NHC/CuI | Et₃N | Toluene | 80 | 92 | ru.nl |
| 3 | 4-Iodoanisole | 1-Heptyne | Pd-NHC | K₂CO₃ | Dioxane | 100 | 88 | firatakademi.com |
Heterogeneous and Supported Catalysis
Immobilization Strategies
The catalytic utility of this compound ([DBIM]Br) is significantly enhanced through immobilization, a strategy that addresses challenges associated with homogeneous catalysis, such as catalyst recovery and reuse. Supported ionic liquid catalysis involves anchoring the ionic liquid onto a solid support, which retains the unique catalytic environment of the ionic liquid while facilitating easier separation from the reaction mixture. globethesis.comglobethesis.com
Several strategies have been developed for the immobilization of imidazolium-based ionic liquids like [DBIM]Br:
Physical Adsorption: The ionic liquid can be physically adsorbed onto the surface of porous materials. This method is straightforward but may suffer from leaching of the ionic liquid from the support.
Covalent Bonding: A more robust approach involves covalently attaching the imidazolium cation to the support material. This is often achieved by functionalizing the support (e.g., silica, polymers, or graphene oxide) with groups that can react with a modified imidazolium salt. globethesis.com This creates a strong linkage that minimizes catalyst leaching.
Supported Ionic Liquid Phase (SILP): In this technique, a thin layer of the ionic liquid is coated onto a porous support. The catalytic reaction occurs within this liquid phase.
Polymerization: The ionic liquid monomer can be polymerized or co-polymerized to form a solid polymeric catalyst.
These immobilization techniques transform the homogeneous ionic liquid catalyst into a heterogeneous one, offering advantages such as improved catalyst stability, easier product separation, and the potential for use in continuous flow reactors. globethesis.comglobethesis.com For instance, palladium nanoparticles have been successfully immobilized on reduced graphene oxide functionalized with an imidazolium-based ionic liquid, creating an efficient and reusable catalyst for coupling reactions. globethesis.com
Specific Organic Transformations Catalyzed by this compound
This compound has demonstrated significant catalytic activity in a variety of important organic transformations. Its role often involves acting as a catalyst itself or as a co-catalyst in conjunction with other catalytic species. wiley.com
One of the most promising applications of [DBIM]Br is in the catalytic fixation of carbon dioxide (CO2) through cycloaddition reactions with epoxides to produce cyclic carbonates. researchgate.netmdpi.com This reaction is an atom-economical and environmentally beneficial process for CO2 utilization. mdpi.com The imidazolium bromide acts as an effective catalyst for this transformation, often under mild, metal-free conditions. rsc.org
The catalytic cycle is generally understood to involve a cooperative mechanism. The bromide anion (Br⁻) acts as a nucleophile, attacking the epoxide ring and causing it to open. mdpi.com The imidazolium cation is thought to activate the epoxide through hydrogen bonding, making it more susceptible to nucleophilic attack. mdpi.com This dual activation facilitates the subsequent reaction with CO2 to form the cyclic carbonate product. mdpi.com The efficiency of the cycloaddition is influenced by reaction parameters such as temperature and CO2 pressure. researchgate.net
| Catalyst | Temperature (°C) | CO2 Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| 1-BzF5-3-n-octylimidazolium bromide | 70 | <5 | N/A | Very Good | N/A | rsc.org |
| Immobilized benzotriazolium ionic liquid | N/A | N/A | N/A | Excellent | N/A | researchgate.net |
| InBr3/NBu4Br | Room Temp | Sub-atmospheric | N/A | High | >99 | rsc.org |
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. chem-station.comrsc.org Imidazolium-based ionic liquids like [DBIM]Br have been employed as effective media for this reaction. nih.gov The ionic liquid can serve multiple roles: as a solvent that can dissolve the palladium catalyst and organic substrates, and as a stabilizer for the catalytically active palladium species. nih.gov
The use of [DBIM]Br can lead to enhanced catalytic activity and stability of the palladium catalyst. mdpi.com The mechanism involves the standard Heck catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination. chem-station.com The ionic liquid environment can influence the rate and selectivity of these steps. Furthermore, the low volatility and thermal stability of ionic liquids make them suitable for reactions that require elevated temperatures. researchgate.net The ability to recycle the palladium catalyst dissolved in the ionic liquid phase is a significant advantage from a green chemistry perspective. researchgate.net
| Aryl Halide | Alkene | Catalyst System | Ionic Liquid | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Bromide | Phenylboronic acid | Pd Immobilized on RGO-IL | Imidazolium-based | Efficient | globethesis.com |
| 4-Nitrotoluene | Styrene | Pd(acac)2/BrettPhos | N/A (Reaction in 1,4-dioxane) | 8 | chemrxiv.org |
| Aryl Chloride | Phenylboronic acid | Pd(II) catalyst | N/A (Reaction in water) | Moderate to Excellent | mdpi.com |
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic strategies. dntb.gov.ua The synthesis of thiazolidinones, a class of heterocyclic compounds with diverse biological activities, can be effectively achieved through MCRs. nih.govresearchgate.net this compound and its derivatives have been utilized as catalysts and solvents for these reactions. researchgate.net
For example, the one-pot, three-component synthesis of thiazolidin-4-ones can be carried out from an aldehyde, an amine, and thioglycolic acid. researchgate.net A related ionic liquid, 1,3-dibutyl-1H-benzo[d]imidazol-3-ium tetrafluoroborate (B81430), has shown high catalytic activity, significantly reducing reaction times compared to traditional methods. researchgate.net The ionic liquid likely acts as an acid catalyst to activate the reactants and facilitate the cyclocondensation steps. The use of ionic liquids in MCRs offers benefits such as operational simplicity, high atom economy, and often milder reaction conditions. dntb.gov.ua
Mechanistic Investigations of Catalytic Pathways
A key aspect of the catalytic efficacy of this compound and other ionic liquids is their ability to stabilize reactive intermediates and transition states. researchgate.net The unique combination of a bulky organic cation and an inorganic/organic anion creates a highly structured environment with distinct polar and nonpolar domains. This structure can favorably interact with charged or polar intermediates formed during a catalytic cycle.
In many reactions, the imidazolium cation can act as a hydrogen-bond donor, stabilizing anionic intermediates or activating electrophiles. mdpi.com For instance, in the cycloaddition of CO2 to epoxides, the imidazolium cation is proposed to form hydrogen bonds with the oxygen atom of the epoxide, facilitating its ring-opening. mdpi.com
The anion of the ionic liquid also plays a crucial role. researchgate.net In the case of [DBIM]Br, the bromide ion can act as a nucleophile, as seen in the epoxide ring-opening step. mdpi.com In transition metal catalysis, such as the Mizoroki-Heck reaction, the ionic liquid can stabilize the palladium catalyst, preventing aggregation into inactive nanoparticles and facilitating the regeneration of the active catalytic species. illinois.edu The specific interactions between the ionic liquid, reactants, and catalyst can lead to altered reaction rates and selectivities compared to conventional molecular solvents. researchgate.net
Electron Transfer Mechanisms in Catalytic Cycles
The role of imidazolium-based ionic liquids, such as this compound, in catalytic cycles is often multifaceted, involving complex interactions with reactants and transition states. While specific studies detailing the electron transfer mechanisms for this compound are not extensively documented, the behavior of analogous imidazolium salts provides significant insights into its probable functions.
One of the key attributes of imidazolium cations in catalysis is their ability to stabilize charged intermediates and metal centers within a catalytic cycle. The incorporation of functional groups, such as oxygen-containing moieties in some imidazolium salts, has been shown to enhance the electron density around a coordinated metal center. This electronic stabilization is crucial for the efficiency and longevity of the catalyst during the reaction. nih.gov
In reactions involving metal catalysts, the imidazolium salt can act as a ligand precursor, forming N-heterocyclic carbene (NHC) complexes. These NHCs are strong sigma donors and can significantly influence the electronic properties of the metal center, thereby mediating electron transfer steps in the catalytic cycle. For instance, in cross-coupling reactions, the electron-donating nature of the NHC ligand can facilitate the oxidative addition and reductive elimination steps, which are fundamental electron transfer processes.
Furthermore, the imidazolium ring itself can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the electronic environment of the reaction and stabilize transition states. These interactions, while not direct electron transfers, are crucial in modulating the redox potentials of the catalytic species and guiding the reaction pathway.
Catalyst Regeneration and Recyclability Studies
A significant advantage of using ionic liquids like this compound in catalysis is the potential for catalyst recovery and reuse, which is a cornerstone of green and sustainable chemistry. The non-volatile nature of ionic liquids facilitates the separation of the catalyst from the reaction products and unreacted starting materials, often through simple decantation or extraction.
While specific recyclability data for this compound is not extensively detailed in the available literature, studies on similar imidazolium-based systems demonstrate their high potential for reuse. For example, in the synthesis of fused azines, a protocol utilizing a catalyst system that could be reused seven times without a discernible loss in its catalytic activity has been reported. researchgate.net Another study on 3-(2-aminoethyl)-1-methyl-1H-imidazol-3-ium bromide highlighted that its efficacy was maintained after seven recycling cycles in the oxidation of alcohols.
The recyclability of these catalysts is often quantified by monitoring the product yield or conversion over several consecutive runs. The data below illustrates a hypothetical, yet typical, representation of catalyst recyclability for an imidazolium-based catalyst, showcasing the maintenance of high product yields over multiple cycles.
| Recycle Run | Product Yield (%) |
|---|---|
| 1 | 95 |
| 2 | 94 |
| 3 | 93 |
| 4 | 93 |
| 5 | 92 |
| 6 | 91 |
| 7 | 91 |
The ability to maintain high efficiency over numerous cycles underscores the economic and environmental benefits of employing such catalytic systems. The regeneration process typically involves the separation of the ionic liquid phase, washing with a suitable solvent to remove any residual products or byproducts, and drying under vacuum before its reintroduction into a new reaction batch. The stability of the imidazolium salt under the reaction conditions is a critical factor that dictates its recyclability.
Applications in Advanced Separation Technologies
Membrane-Based Separation Systems
Membrane-based separation processes offer a number of advantages over traditional methods, including reduced solvent consumption, lower energy requirements, and the potential for continuous operation. 1,3-Dibutyl-1H-imidazol-3-ium Bromide has been investigated as a key component in several of these systems, where it functions as a selective carrier for the transport of specific ions across a membrane phase.
Liquid membranes are a type of separation technology where a liquid phase, immiscible with the feed and stripping solutions, is used to selectively transport a solute between the two. The efficiency of these systems is highly dependent on the choice of the carrier molecule within the liquid membrane phase. While specific studies focusing solely on this compound in broad liquid membrane systems are not extensively detailed in available literature, its documented performance in more specialized configurations like Supported Liquid Membranes (SLMs) and Polymer Inclusion Membranes (PIMs) underscores its suitability as a carrier in such systems.
Supported Liquid Membranes (SLMs) involve the immobilization of a liquid phase, containing a selective carrier, within the pores of a microporous solid support. This configuration provides a stable interface between the feed and stripping phases. Research has demonstrated the application of this compound as a carrier in SLMs for the targeted extraction of metal ions. Current time information in NA.
In the context of Chromium(VI) extraction, this compound facilitates the transport of the metal ion across the membrane. Current time information in NA. The separation mechanism is based on an anion exchange process, where the HCrO₄⁻ ion in the feed phase is exchanged for the bromide ion associated with the ionic liquid carrier within the membrane. Current time information in NA. This selective interaction allows for the removal of Chromium(VI) from the source solution. Current time information in NA.
Polymer Inclusion Membranes (PIMs) are a more recent advancement in membrane technology, where a carrier and a plasticizer are entrapped within a base polymer matrix. This results in a more stable and durable membrane compared to SLMs. This compound has been evaluated as a carrier in PIMs for the separation of Chromium(VI) ions. Current time information in NA.
Studies involving PVDF-co-HFP-based ionic PIMs have incorporated this compound to investigate its performance in Cr(VI) transport. Current time information in NA. Research has indicated a direct relationship between the transport efficiency of the Cr(VI) ion and the alkyl chain length of the imidazolium-based ionic liquid carrier. Current time information in NA. When compared with other alkyl-substituted imidazolium (B1220033) bromide ionic liquids, a study concluded that 1,3-didecyl-1H-imidazol-3-ium bromide provided the most effective transport for Cr(VI) through the membrane, suggesting that longer alkyl chains may enhance performance in this specific application. Current time information in NA.
Extraction and Purification Methodologies
The application of this compound extends to specific extraction and purification processes, primarily targeting the removal of heavy metal ions from aqueous solutions. Its role as a selective extractant is a key area of investigation.
The selective extraction of toxic and valuable metal ions from industrial wastewater is a significant challenge. This compound has been specifically studied for its ability to selectively extract Chromium(VI). Current time information in NA.
As previously noted in the context of SLMs and PIMs, the extraction mechanism for Chromium(VI) using this compound is based on anion exchange. Current time information in NA. The ionic liquid acts as an anion exchanger, where the bromide anion is swapped for the hydrogen chromate (B82759) (HCrO₄⁻) anion. Current time information in NA. This process effectively transfers the chromium species from the aqueous feed phase into the membrane phase containing the ionic liquid. Current time information in NA.
Below is a data table summarizing the findings related to the extraction of Chromium(VI) using imidazolium bromide ionic liquids.
| Ionic Liquid Carrier | Membrane Type | Target Ion | Transport Efficiency Trend |
| This compound | PIM (PVDF-co-HFP based) | Chromium(VI) | Transport efficiency increases with longer alkyl chain length |
| 1,3-Dihexyl-1H-imidazol-3-ium Bromide | PIM (PVDF-co-HFP based) | Chromium(VI) | Transport efficiency increases with longer alkyl chain length |
| 1,3-Dioctyl-1H-imidazol-3-ium Bromide | PIM (PVDF-co-HFP based) | Chromium(VI) | Transport efficiency increases with longer alkyl chain length |
| 1,3-Didecyl-1H-imidazol-3-ium Bromide | PIM (PVDF-co-HFP based) | Chromium(VI) | Highest transport efficiency among the tested carriers |
The recovery of valuable organic compounds from aqueous solutions is another important application of advanced separation technologies. However, based on the available scientific literature, there is limited specific information on the use of this compound for the recovery of organic compounds through membrane-based or extraction methodologies. The primary focus of the existing research appears to be on the extraction of inorganic anions, particularly heavy metal oxyanions like chromate.
Anion Exchange Mechanisms in Separation Processes
This compound, often abbreviated as [bbim][Br], serves as a precursor for a variety of ionic liquids through anion exchange reactions. This process is fundamental to its application in separation technologies, as the choice of anion significantly influences the ionic liquid's physical and chemical properties, and consequently its separation capabilities.
The anion exchange mechanism typically involves the reaction of [bbim][Br] with a salt containing the desired anion. A common laboratory-scale method utilizes an anion exchange resin. In this process, a methanolic solution of the imidazolium bromide is passed through a column packed with a resin, such as Amberlyst A-26, which has been pre-loaded with the selected anion. scispace.com The bromide ions are retained by the resin, and the new 1,3-dibutyl-imidazolium salt is eluted. scispace.com
This straightforward protocol allows for the synthesis of a wide range of 1,3-dibutyl-imidazolium-based ionic liquids with different anions, tailoring their properties for specific separation tasks. The efficiency of the exchange is typically high, often yielding the desired product in excellent yields. scispace.com The selection of the anion is critical as it dictates the ionic liquid's interaction with the target molecules in a separation process. For instance, anions can be chosen to enhance the solubility of specific compounds or to facilitate selective extraction.
Below is a table illustrating the variety of anions that can be exchanged with the bromide in the 1,3-dibutyl-imidazolium cation, thereby creating new ionic liquids with tailored properties for separation applications.
| Original Anion | Exchanged Anion | Resulting Ionic Liquid | Potential Application in Separation |
| Bromide (Br⁻) | Acetate (B1210297) (AcO⁻) | 1,3-Dibutyl-1H-imidazol-3-ium Acetate | Extraction of acidic compounds |
| Bromide (Br⁻) | Benzoate (BzO⁻) | 1,3-Dibutyl-1H-imidazol-3-ium Benzoate | Separation of aromatic compounds |
| Bromide (Br⁻) | Methanesulfonate (MeSO₃⁻) | 1,3-Dibutyl-1H-imidazol-3-ium Methanesulfonate | Use in electrochemical separations |
| Bromide (Br⁻) | Tetrafluoroborate (B81430) (BF₄⁻) | 1,3-Dibutyl-1H-imidazol-3-ium Tetrafluoroborate | Gas separation, liquid-liquid extraction |
| Bromide (Br⁻) | Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) | 1,3-Dibutyl-1H-imidazol-3-ium Bis(trifluoromethylsulfonyl)imide | Extraction of metal ions, organic compounds |
This table is illustrative of the types of anion exchanges possible with this compound to generate task-specific ionic liquids for various separation processes.
Design Principles for Enhanced Separation Performance
The performance of separation systems can be significantly enhanced by carefully designing and controlling the properties of the materials involved. For imidazolium-based ionic liquids like this compound, their application in membrane-based and liquid-liquid extraction processes is governed by principles of surface science and mass transfer.
The control of membrane wettability is a critical factor in preventing fouling and ensuring high separation efficiency. Imidazolium-based ionic liquids are of interest for modifying membrane surfaces due to their amphiphilic nature. nih.gov The imidazolium head group is polar and hydrophilic, while the alkyl chains (in this case, butyl groups) are nonpolar and hydrophobic. This structure allows them to interact with and alter the surface properties of membranes. nih.gov
By incorporating imidazolium salts onto a membrane surface, it is possible to tune its hydrophobicity and surface charge. For instance, grafting a layer of these ionic liquids onto a polymer membrane can create a more hydrophilic and positively charged surface. This modification can be beneficial in aqueous separation processes by attracting a layer of water molecules, which can act as a barrier to prevent the adsorption of foulants.
The interaction of imidazolium-based ionic liquids with lipid membranes has been studied, revealing that the length of the alkyl chain plays a crucial role in their ability to permeate and disrupt the membrane. bohrium.comnih.gov While these studies focus on biological membranes, the underlying principles of hydrophobic and electrostatic interactions are relevant to the modification of synthetic separation membranes. The butyl chains of this compound would be expected to insert into the nonpolar regions of a membrane polymer, while the charged imidazolium ring would remain at the surface, thereby altering its properties.
| Membrane Property | Effect of Imidazolium Salt Modification | Impact on Separation Performance |
| Surface Wettability | Can be increased or decreased depending on the specific ionic liquid and membrane material. | Influences flux and fouling resistance. |
| Surface Charge | Can introduce a positive or negative charge. | Affects the rejection of charged solutes. |
| Fouling Resistance | Generally improved due to altered surface energy and hydration layer formation. | Maintains stable permeate flux over time. |
This table summarizes the general effects of modifying membrane surfaces with imidazolium-based ionic liquids, which are principles that would apply to this compound.
In liquid-liquid extraction and gas absorption processes, the mass transfer coefficient is a key parameter that determines the rate of separation. The use of ionic liquids as the solvent phase can significantly impact this coefficient. The viscosity of the ionic liquid is a primary factor; higher viscosity generally leads to lower mass transfer coefficients. However, the unique solvent properties of ionic liquids can enhance the solubility and selectivity of the extraction, which can compensate for the slower mass transfer rates.
Studies on CO2 capture using imidazolium-based ionic liquids have shown that the mass transfer coefficient can be influenced by the operational conditions, such as the flow rate of the gas and liquid phases. nih.gov In the context of liquid-liquid extraction, the choice of the cation and anion of the ionic liquid determines the extraction efficiency for specific solutes. For example, in the separation of aromatics from aliphatics, ionic liquids with shorter alkyl chains on the imidazolium cation and specific anions like bis(trifluoromethylsulfonyl)imide have demonstrated better performance. acs.org
The optimization of the mass transfer coefficient when using an ionic liquid like this compound would involve a multi-faceted approach. This includes selecting the appropriate anion through exchange to maximize selectivity, and adjusting process parameters such as temperature and mixing intensity to mitigate the effects of viscosity and enhance the rate of solute transfer across the phase boundary.
| Parameter | Influence on Mass Transfer | Optimization Strategy |
| Ionic Liquid Viscosity | Higher viscosity can hinder mass transfer. | Increase temperature to reduce viscosity; select less viscous anion through exchange. |
| Solute Solubility in Ionic Liquid | Higher solubility provides a larger driving force for mass transfer. | Select an anion that has a high affinity for the target solute. |
| Interfacial Area | A larger interfacial area increases the overall mass transfer rate. | Increase mixing intensity to create smaller droplets and larger surface area. |
| Flow Rate | In some systems, higher flow rates can enhance mass transfer coefficients. | Optimize the flow dynamics of the extraction system. |
This table outlines the key parameters influencing mass transfer in separation processes involving imidazolium-based ionic liquids and strategies for their optimization.
Electrochemical Research Applications and Interfacial Phenomena
Elucidation of Electron Transfer Processes at Electrode Interfaces
The study of electron transfer processes at the interface between an electrode and an ionic liquid is crucial for understanding and optimizing electrochemical reactions. For imidazolium-based ILs, the structure of the cation, including the length of the alkyl chains, influences the kinetics of electron transfer. The two butyl chains in 1,3-Dibutyl-1H-imidazol-3-ium Bromide are expected to create a distinct interfacial structure compared to asymmetrically substituted analogues. This can affect the reorganization energy and the distance for electron tunneling, both of which are key parameters in Marcus theory for electron transfer. Research on related compounds suggests that the orientation of the imidazolium (B1220033) ring and the alkyl chains at the electrode surface can either facilitate or hinder the approach of reactants and the subsequent charge transfer.
Role as an Electrolyte in Advanced Electrochemical Systems
The primary role of an electrolyte is to transport ions between electrodes. The properties of this compound, such as its viscosity and conductivity, would be critical determinants of its effectiveness.
The electrochemical window of an electrolyte defines the potential range within which it is stable and does not undergo oxidation or reduction. For a related compound, 1-butyl-3-methylimidazolium bromide ([BMIm][Br]), the electrochemical window has been reported to be approximately 2.7 V. It is anticipated that this compound would have a similar stability range. The cathodic limit is typically determined by the reduction of the imidazolium cation, while the anodic limit is set by the oxidation of the bromide anion.
In electrochemical systems, this ionic liquid could support the oxidation and reduction of various substrates. For instance, studies on [BMIm][Br] have shown its utility in promoting the selective oxidation of sulfur compounds. It is plausible that this compound could serve a similar role, acting as a medium and potentially a promoter for various redox reactions.
The mechanism of electrochemical reactions can be significantly influenced by the electrolyte. The ionic liquid can affect reaction pathways through stabilization of intermediates, interaction with reactants, and modification of the electrode surface. The bromide anion, for example, can participate directly in reactions or alter the electrode surface through specific adsorption. In the case of this compound, the two butyl groups on the cation would enhance its non-polar character, which could influence the solubility and reactivity of organic substrates involved in electrochemical transformations.
Interfacial Phenomena and Double Layer Structure at the Electrode-Ionic Liquid Interface
The interface between the electrode and the ionic liquid is characterized by the formation of an electrical double layer, which has a more complex structure than in conventional aqueous electrolytes. It is generally accepted that the double layer in ionic liquids consists of alternating layers of cations and anions, extending several nanometers into the bulk liquid.
The structure of this double layer is highly dependent on the nature of the ions and the electrode potential. For this compound, the symmetric dibutyl substitution might lead to a more ordered packing at the interface compared to asymmetrically substituted imidazolium cations. The butyl chains, due to their flexibility and van der Waals interactions, would play a significant role in determining the orientation of the cations at the surface. The bromide anion is known to specifically adsorb on many metal surfaces, which would further influence the composition and structure of the inner part of the double layer. Understanding this complex interfacial structure is key to controlling electrochemical processes such as electrodeposition, catalysis, and energy storage.
Computational and Theoretical Chemistry Studies
Molecular Dynamics Simulations for Solvent-Solute Interactions
Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamics and transport properties of ionic liquids. For imidazolium-based ionic liquids, MD simulations have been employed to study the influence of alkyl chain length and the nature of the anion on the behavior of the system. In simulations of 1-alkyl-3-methylimidazolium cations, it has been observed that increasing the alkyl chain length can lead to stronger aggregation of the cations. researchgate.net The dynamics of the ionic liquid are characterized by studying the mean-square displacement (MSD) and the velocity autocorrelation function (VACF) for the centers of mass of the ions. nih.gov
In aqueous solutions, the interactions between the imidazolium (B1220033) cation, the bromide anion, and water molecules are complex. MD simulations have shown that the hydration of the anion is a dominant factor, and the number of water molecules in a water cluster is significantly affected by the type of anion. researchgate.net The presence of water can alter the distribution of ions and slow down their diffusion. researchgate.net The wetting behavior of aqueous imidazolium-based ionic liquids on surfaces has also been explored, revealing that the concentration of the ionic liquid can affect the contact angle of droplets on a surface. rsc.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of ionic liquids. These calculations provide valuable information on optimized geometries, binding energies, and electronic properties.
Reaction Pathway Analysis and Transition State Identification
While specific DFT studies on the reaction pathways involving 1,3-Dibutyl-1H-imidazol-3-ium Bromide are not extensively reported, DFT is a key method for such investigations. For instance, in the context of CO2 utilization, DFT has been used to optimize the molecular geometries of species present in reaction profiles. rsc.org This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of reaction mechanisms at a molecular level.
Electronic Structure and Reactivity Predictions
DFT calculations are instrumental in understanding the electronic structure of imidazolium-based ionic liquids. Studies on similar compounds, such as 1-butyl-3-methylimidazolium bromide, have investigated electronic structural properties at a high level of theory. dntb.gov.ua These analyses include the determination of frontier molecular orbitals (FMOs), which are crucial for predicting the reactivity of the ionic liquid. dntb.gov.ua Natural bond orbital (NBO) analysis can reveal key intramolecular interactions, such as orbital overlaps within the imidazolium ring. dntb.gov.ua The binding energies between the cation and anion can also be calculated, providing insight into the stability of the ion pair. researchgate.net
Below is an interactive data table summarizing key electronic properties that can be obtained from DFT calculations for a generic 1,3-dialkylimidazolium bromide, illustrating the type of data generated in such studies.
| Property | Description | Typical Calculated Value Range |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, an indicator of chemical reactivity and stability. | 4.0 to 5.5 eV |
| Ion Pair Binding Energy | The energy released upon the formation of the ion pair from the individual cation and anion. | -80 to -100 kcal/mol |
Note: The values presented are illustrative and can vary depending on the specific alkyl chains and the computational methodology.
Mechanistic Rationalization through Quantum Chemical Approaches
Quantum chemical calculations are pivotal in elucidating the mechanisms of various processes involving ionic liquids. For example, the absorption mechanisms of molecules by imidazolium-based ionic liquids have been explored using molecular docking and theoretical calculations. nih.gov These studies can reveal the nature of the interactions, such as hydrogen bonding, that govern the absorption process.
Predictive Modeling for System Behavior
Predictive modeling, including Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) models and machine learning, is increasingly being used to forecast the behavior of ionic liquids. These models establish a mathematical relationship between the molecular structure of the ionic liquid and its physicochemical properties or biological activity.
For imidazolium-based ionic liquids, QSPR/QSAR models have been developed to predict properties such as toxicity, density, and viscosity. nih.govmdpi.com These models utilize a set of molecular descriptors that encode structural information. Machine learning models, such as support vector regression and artificial neural networks, have also been successfully applied to predict key properties of imidazolium-based ionic liquids with high accuracy. mdpi.comchemrxiv.org
The following table provides examples of properties of imidazolium-based ionic liquids that can be predicted using these modeling techniques.
| Predicted Property | Modeling Approach | Key Molecular Descriptors |
| Toxicity | QSAR | Structural descriptors from heuristic methods nih.gov |
| Density | QSPR, Machine Learning | Molecular weight, number of atoms, AlogP mdpi.com |
| Viscosity | Machine Learning | Electronic, topological, geometric, and thermodynamic properties mdpi.com |
| Ionic Conductivity | QSPR, Machine Learning | Polynomial-based descriptors, group contribution methods chemrxiv.org |
These predictive models are valuable tools for the rational design of new ionic liquids with desired properties, reducing the need for extensive experimental synthesis and characterization.
Advanced Spectroscopic and Analytical Characterization for System Analysis
In-situ Spectroscopic Techniques for Reaction Monitoring
In-situ spectroscopy is indispensable for gaining real-time insights into chemical transformations as they occur within the reaction vessel, eliminating the need for sample extraction which can alter the reaction's course. Techniques like Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflection (ATR) probe, are powerful tools for this purpose. nih.gov
By immersing an ATR probe directly into a reaction mixture containing 1,3-Dibutyl-1H-imidazol-3-ium Bromide, it is possible to continuously monitor the concentration profiles of reactants, intermediates, and products. nih.gov This is achieved by tracking the changes in the intensity of characteristic vibrational bands associated with specific functional groups. For instance, in a reaction where a carbonyl-containing substrate is consumed, the decrease in the C=O stretching band intensity can be correlated with the reaction rate. This methodology provides precise data on reaction times and helps in optimizing process parameters. nih.gov The ability to observe the formation and decay of transient species under actual reaction conditions is a significant advantage for mechanistic studies involving this ionic liquid.
Vibrational Spectroscopy (FT-IR, Raman) for Structural Dynamics in Solution
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the molecular structure and intermolecular interactions of this compound. researchgate.net The spectra are characterized by bands corresponding to the vibrations of the imidazolium (B1220033) ring and the attached butyl chains. researchgate.net For example, C-H stretching vibrations of the alkyl groups and the imidazolium ring appear in distinct regions of the spectrum. researchgate.net
The positions and shapes of these vibrational bands are sensitive to the local environment. Changes in the anion or the presence of a solute can lead to noticeable shifts in the vibrational frequencies, reflecting alterations in the cation-anion and cation-solute interactions. researchgate.net For instance, the C-H stretching modes of the imidazolium ring are particularly sensitive to hydrogen bonding with the bromide anion or with dissolved water molecules. nih.gov Comparing the FT-IR and Raman spectra can provide complementary information, as different vibrational modes may be more active in one technique than the other, allowing for a more complete structural assignment. researchgate.net
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |
| ~3150 - 3100 | Imidazolium Ring C-H Stretch | FT-IR, Raman |
| ~2960 - 2870 | Butyl Chain C-H Stretch | FT-IR, Raman |
| ~1570 | Imidazolium Ring C=N/C=C Stretch | FT-IR, Raman |
| ~1170 | Imidazolium Ring In-plane Bending | FT-IR, Raman |
Note: Specific peak positions can vary depending on the physical state and local environment.
Mass Spectrometry (MS) for Identification of Reaction Products and Degradation Pathways within Systems
Mass spectrometry (MS) is a vital tool for identifying reaction products and understanding the degradation pathways of this compound. When coupled with techniques like Gas Chromatography (GC-MS) or Thermogravimetric Analysis (TGA-MS), it can effectively separate and identify volatile or semi-volatile compounds. nih.govnih.gov
Studies on the thermal decomposition of similar imidazolium bromide ionic liquids have shown that vaporization often occurs through chemical degradation rather than the evaporation of intact ion pairs. nih.gov The primary degradation mechanism is typically an S(N)2-type reaction where the bromide anion attacks one of the butyl groups on the imidazolium cation. nih.gov This process leads to the formation of a neutral N-butylimidazole species and butyl bromide. Further fragmentation or side reactions can also occur, and MS is crucial for identifying these various degradation products.
| Potential Degradation Product | Chemical Formula | Expected m/z (for most abundant isotopes) |
| 1,3-Dibutyl-1H-imidazol-3-ium Cation | C₁₁H₂₁N₂⁺ | 181.17 |
| 1-Butylimidazole (B119223) | C₇H₁₂N₂ | 124.10 |
| Butyl Bromide | C₄H₉Br | 136.00 / 138.00 |
Microscopic Techniques for Material Morphology (e.g., TEM, SEM)
When this compound is used as a solvent, template, or precursor in the synthesis of materials such as molecular sieves, nanoparticles, or polymers, microscopic techniques are essential for characterizing the morphology of the resulting products. researchgate.net
Scanning Electron Microscopy (SEM) provides high-resolution images of the material's surface, revealing information about particle size, shape, and surface texture. researchgate.net Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of internal structure, crystallographic details, and the distribution of different phases within the material. These techniques are critical for establishing structure-property relationships and understanding how the ionic liquid influences the growth and final morphology of the synthesized material. researchgate.net
Future Research Directions and Interdisciplinary Prospects
Integration with Emerging Materials Science Concepts
The unique physicochemical characteristics of 1,3-Dibutyl-1H-imidazol-3-ium Bromide, particularly its thermal stability, make it a compelling candidate for integration into next-generation materials. researchgate.net Future research is anticipated to focus on its role as a component in advanced composites, polymers, and nanomaterials. For instance, its properties could be harnessed in the development of novel solid-state electrolytes for batteries or as a dispersing agent to stabilize nanoparticles in various matrices, a role in which similar ionic liquids have shown promise. chemimpex.com The exploration of [BBIm][Br] in the formulation of smart materials, such as stimuli-responsive polymers or self-healing materials, represents another promising avenue. Its ionic nature could be leveraged to impart conductivity or to influence the material's response to electrical or thermal stimuli.
| Potential Application Area | Investigated Property of [BBIm][Br] or Analogue |
| Advanced Batteries & Supercapacitors | Ionic Conductivity, Thermal Stability researchgate.netchemimpex.com |
| Nanomaterial Synthesis | Nanoparticle Stabilization and Dispersion chemimpex.com |
| Green Chemistry | Replacement for Volatile Organic Solvents chemimpex.com |
| Biotechnology | Stabilizing Agent for Biopharmaceuticals chemimpex.com |
Scalability of Academic Discoveries and Process Intensification
A critical step in translating laboratory findings to industrial relevance is the development of scalable and efficient synthesis processes. Research into the production of this compound has already identified promising green chemistry pathways, such as solvent-free, one-pot methods utilizing ultrasound and microwave irradiation. researchgate.netresearchgate.net These techniques offer advantages like reduced reaction times, higher yields, and lower energy consumption. researchgate.net Future work will likely focus on process intensification—transforming these batch syntheses into continuous flow processes. This shift is essential for large-scale production, enabling better process control, consistent product quality, and improved economic feasibility. Further research into catalyst reuse and recycling within these intensified processes will also be crucial for enhancing the sustainability of its production. researchgate.net
Synergistic Research Opportunities across Disciplines
The multifaceted nature of this compound creates a fertile ground for synergistic research that spans traditional disciplinary boundaries.
Chemistry and Environmental Science: Its application as a "green" solvent can be further explored in collaboration with environmental scientists to design cleaner industrial processes, such as in liquid-liquid extraction for recycling valuable metals. chemimpex.com
Materials Science and Biotechnology: In biotechnology, its potential as a stabilizing agent for biopharmaceuticals could be investigated, merging materials science with pharmaceutical development to enhance drug solubility and bioavailability. chemimpex.com
Chemical Engineering and Biology: Its use in biomass processing presents an opportunity for chemical engineers and biologists to collaborate on developing efficient methods for converting raw biomass into biofuels and other valuable chemicals. researchgate.net
These interdisciplinary efforts will be key to unlocking the full potential of this ionic liquid and addressing complex scientific and technological challenges.
Addressing Challenges in Specific Research Applications
Future research will also be directed at leveraging the properties of this compound to overcome specific hurdles in various fields. A significant challenge in modern chemistry is the reliance on volatile and often toxic organic solvents. As an ionic liquid with low volatility, [BBIm][Br] offers a safer and more environmentally benign alternative for a wide range of chemical reactions. chemimpex.com
In the realm of catalysis, it can serve as a medium that not only dissolves reactants but also influences the catalytic activity and selectivity, potentially leading to more efficient chemical transformations. researchgate.net Furthermore, its thermal stability up to approximately 180–380 °C makes it suitable for high-temperature applications where conventional solvents would fail. researchgate.net Ongoing research is expected to identify and overcome the remaining challenges in its application, such as product separation and the recyclability of the ionic liquid after use, to fully realize its benefits in both academic and industrial settings.
Q & A
Q. What spectroscopic techniques are recommended for characterizing the purity and structure of 1,3-Dibutyl-1H-imidazol-3-ium Bromide?
To confirm purity and structural integrity, use 1H/13C NMR spectroscopy to resolve the imidazolium ring protons (δ 7–10 ppm) and butyl chain environments (δ 0.5–4 ppm). FTIR can identify key functional groups (e.g., C–N stretching at ~1570 cm⁻¹ and C–H vibrations in the alkyl chains). For crystalline samples, single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is critical for resolving bond lengths, angles, and counterion interactions. Mass spectrometry (HRMS) or elemental analysis further validates molecular composition .
Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound?
SCXRD involves growing a high-quality crystal, collecting intensity data (e.g., using a Bruker SMART CCD diffractometer), and refining the structure via SHELXL . Key steps:
- Data collection : φ and ω scans with graphite-monochromated radiation.
- Structure solution : Direct methods (SHELXS) or Patterson techniques.
- Refinement : Anisotropic displacement parameters for non-H atoms, with hydrogen atoms placed geometrically. Final R-factors (e.g., R1 = 0.044) and residual electron density maps validate the model .
Q. What synthetic routes are reported for this compound?
The compound is typically synthesized via alkylation of 1H-imidazole with 1-bromobutane in a two-step quaternization reaction. Key conditions:
- Solvent : Acetonitrile or dichloromethane under inert atmosphere.
- Stoichiometry : Excess alkylating agent (1.2–1.5 eq) to minimize byproducts.
- Purification : Recrystallization from ethanol/diethyl ether or column chromatography .
Advanced Research Questions
Q. How does this compound compare to tetrabutylammonium bromide (TBAB) in catalytic CO2 fixation reactions?
Experimental data (Table 3, ) show DBIB outperforms TBAB in yield (>99% vs. 74%) and selectivity (92% vs. 68%) for epoxide-CO2 cycloaddition. This is attributed to:
- Enhanced nucleophilicity : The imidazolium cation stabilizes transition states via π-π interactions.
- Tunable steric effects : Longer butyl chains improve substrate accessibility.
- Reaction optimization : Higher CO2 pressure (30 bar) and catalyst loading (5 mol%) maximize efficiency .
Q. How can researchers resolve discrepancies in catalytic efficiency data for this compound?
Contradictions in yield or selectivity often arise from:
- Impurity effects : Trace water or halides (e.g., Cl⁻) alter reaction pathways. Use Karl Fischer titration or ion chromatography to verify purity.
- Kinetic vs. thermodynamic control : Varying reaction times (e.g., 20 vs. 40 hrs) may favor different products. Monitor progress via GC or in-situ FTIR.
- Crystallographic artifacts : Ensure structural data (e.g., from SHELXL ) match catalytic behavior by correlating bond lengths with Hammett parameters .
Q. What computational methods are used to predict solvent interactions and thermodynamic properties of this ionic liquid?
- Molecular Dynamics (MD) Simulations : Analyze radial distribution functions (RDFs) to quantify Br⁻ anion coordination with imidazolium cations.
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox stability and charge transfer in catalytic cycles.
- COSMO-RS : Model solubility parameters for solvent selection in biphasic systems. Note: Experimental validation (e.g., DSC for melting points) is critical due to limited predicted data .
Q. How can researchers mitigate challenges in crystallizing this compound for structural studies?
- Solvent screening : Use slow evaporation in ethanol/acetone (1:1) to promote nucleation.
- Temperature gradients : Cooling from 50°C to RT at 2°C/hr reduces disorder.
- Cryoprotection : For hygroscopic samples, mount crystals in Paratone-N oil under a nitrogen stream .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
